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Introduction
IPS-06061 is a novel, orally active molecular glue degrader specifically designed to target the

KRAS G12D mutation, a prevalent driver in various cancers, including pancreatic, colorectal,

and non-small cell lung cancer.[1][2][3] Developed by Innopharmascreen Inc., this compound

leverages the body's natural protein disposal system to eliminate the oncogenic KRAS G12D

protein.[1][2] This technical guide provides a comprehensive summary of the preclinical data on

the efficacy of IPS-06061, detailing its mechanism of action, in vitro and in vivo performance,

and the experimental protocols utilized in its evaluation.

Mechanism of Action: A Molecular Glue Approach
IPS-06061 functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase

Cereblon (CRBN) and the KRAS G12D protein.[1][4] This induced proximity facilitates the

ubiquitination of KRAS G12D, marking it for degradation by the proteasome.[5] This targeted

protein degradation approach circumvents the need for a druggable pocket on the KRAS

protein, a long-standing challenge in cancer drug development.[1] The discovery of IPS-06061
was enabled by Innopharmascreen's proprietary AI-based drug discovery platform, Proglu, and

their proteomics technology, PPIExplorer.[1][2]
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The preclinical efficacy of IPS-06061 has been demonstrated through a series of in vitro and in

vivo studies. The key quantitative findings are summarized in the tables below.

In Vitro Efficacy
Parameter Value Cell Lines Method Reference

Binding Affinity

(Kd)
331 nM -

Surface Plasmon

Resonance

(SPR)

[1]

Degradation

(DC50)
<500 nM

SNU-407, AsPC-

1
Not Specified [4]

Specificity
Selective for

KRAS G12D

KRAS wild-type

cells
Not Specified [1]
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Parameter Value Animal Model Dosing Reference

Tumor Growth

Inhibition
100%

AsPC-1 Human

Pancreatic

Cancer

Xenograft

(Mouse)

80 mg/kg, oral

administration
[1]

KRAS G12D

Degradation

~75% (after 4

weeks)

AsPC-1 Human

Pancreatic

Cancer

Xenograft

(Mouse)

80 mg/kg, oral

administration
[1]

Bioavailability 22.5%

AsPC-1 Human

Pancreatic

Cancer

Xenograft

(Mouse)

80 mg/kg, oral

administration
[1]

Toxicity
No change in

body weight

AsPC-1 Human

Pancreatic

Cancer

Xenograft

(Mouse)

80 mg/kg, oral

administration
[1]

Experimental Protocols
Detailed experimental protocols for the key assays are provided below. These represent

standard methodologies in the field and are likely to be similar to those used in the evaluation

of IPS-06061.

Surface Plasmon Resonance (SPR) Analysis for Ternary
Complex Formation
Objective: To determine the binding affinity (Kd) of IPS-06061 in mediating the interaction

between CRBN and KRAS G12D.
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Methodology:

Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip.

Analyte Injection: A mixture of recombinant human KRAS G12D protein and varying

concentrations of IPS-06061 is flowed over the chip surface.

Detection: The binding of the KRAS G12D/IPS-06061 complex to the immobilized CRBN is

detected as a change in the refractive index at the sensor surface, measured in response

units (RU).

Data Analysis: The binding data is fitted to a steady-state affinity model to calculate the

equilibrium dissociation constant (Kd).

Solid-Phase Cell-Free Ubiquitination Assay
Objective: To confirm the IPS-06061-dependent ubiquitination of KRAS G12D.

Methodology:

Immobilization: Recombinant biotinylated KRAS G12D is captured on a streptavidin-coated

plate.

Reaction Mixture: A reaction mixture containing E1 activating enzyme, E2 conjugating

enzyme, ubiquitin, ATP, recombinant CRBN, and IPS-06061 is added to the wells.

Incubation: The plate is incubated to allow for the ubiquitination reaction to occur.

Detection: The level of KRAS G12D ubiquitination is quantified using an antibody specific for

ubiquitin, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP for

colorimetric detection or a fluorophore).

Cell-Based KRAS G12D Degradation Assay
Objective: To measure the dose- and time-dependent degradation of KRAS G12D in cancer

cell lines.

Methodology:
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Cell Culture: SNU-407 and AsPC-1 cells, which harbor the KRAS G12D mutation, are

cultured in appropriate media.

Treatment: Cells are treated with varying concentrations of IPS-06061 for different durations.

Cell Lysis: Following treatment, cells are lysed to extract total protein.

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies against KRAS G12D and a loading control (e.g., GAPDH or β-

actin).

Quantification: The intensity of the protein bands is quantified to determine the extent of

KRAS G12D degradation relative to the loading control. The DC50 value (the concentration

at which 50% of the protein is degraded) is calculated.

AsPC-1 Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of IPS-06061.

Methodology:

Cell Implantation: Human pancreatic cancer cells (AsPC-1) are subcutaneously injected into

immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment and vehicle control groups. IPS-06061 is

administered orally at a dose of 80 mg/kg.

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Endpoint Analysis: At the end of the study, tumors are excised, and the level of KRAS G12D

protein is measured to confirm target degradation. Tumor growth inhibition is calculated by

comparing the tumor volumes in the treated group to the vehicle control group.
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Caption: Mechanism of action of IPS-06061.
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Caption: Preclinical evaluation workflow for IPS-06061.

Conclusion
The preclinical data for IPS-06061 demonstrates its potential as a potent and selective

degrader of the KRAS G12D oncoprotein. Its novel molecular glue mechanism, leading to

complete tumor growth inhibition in a challenging pancreatic cancer xenograft model,

underscores its promise.[1] Further investigation into this compound is warranted to translate

these encouraging preclinical findings into a clinical setting for patients with KRAS G12D-

mutated cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15610834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

